molecular formula C19H29N5 B3982795 2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine

2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine

Cat. No.: B3982795
M. Wt: 327.5 g/mol
InChI Key: MGJNRBQPBWSLPH-UHFFFAOYSA-N
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Description

2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, an imidazole ring, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Alkylation and Substitution: The tert-butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline and imidazole compounds.

Scientific Research Applications

2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-amine: Lacks the imidazole ring, making it less versatile in biological applications.

    N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine: Lacks the tert-butyl and dimethyl groups, which may affect its stability and reactivity.

Uniqueness

2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine is unique due to its combination of a quinazoline core, an imidazole ring, and multiple alkyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5/c1-12-16(23-11-22-12)10-20-14-7-19(5,6)8-15-13(14)9-21-17(24-15)18(2,3)4/h9,11,14,20H,7-8,10H2,1-6H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJNRBQPBWSLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CNC2CC(CC3=NC(=NC=C23)C(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 2
Reactant of Route 2
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 3
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 4
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 5
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Reactant of Route 6
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine

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